Plant Growth Inhibitory Activity Baseline
In a systematic SAR study of 6-substituted 5,6-dihydro-2H-pyran-2-ones, the compound bearing an unsubstituted phenyl group (structurally equivalent to (6S)-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one) was used as the reference baseline. The (S)-6-[(R)-2-hydroxy-6-(4-fluorophenyl)hexyl]-5,6-dihydro-2H-pyran-2-one derivative exhibited 2–3-fold more potent plant growth inhibitory activity against Italian ryegrass (Lolium multiflorum) compared with this unsubstituted phenyl baseline [1]. This establishes the target compound as the defined lower-activity control in any phytotoxicity or herbicide discovery program evaluating 6-substituted δ-lactones.
| Evidence Dimension | Plant growth inhibitory activity (Italian ryegrass shoots and roots) |
|---|---|
| Target Compound Data | IC₅₀ (shoots and roots): not explicitly reported for the unsubstituted phenyl compound alone, but defined as the lower-activity baseline (relative potency = 1.0) |
| Comparator Or Baseline | (S)-6-[(R)-2-hydroxy-6-(4-fluorophenyl)hexyl]-5,6-dihydro-2H-pyran-2-one: IC₅₀ = 95 µM (shoots), 17 µM (roots) |
| Quantified Difference | Comparator exhibits 2–3-fold higher potency than the unsubstituted phenyl baseline compound |
| Conditions | Italian ryegrass (Lolium multiflorum) shoot and root elongation assay; compound applied at defined concentrations; IC₅₀ determined from dose-response curves |
Why This Matters
For herbicide discovery or phytotoxicity screening programs, this compound provides the essential unsubstituted-phenyl baseline required to quantify the potency gain conferred by aromatic ring substitution, enabling rigorous SAR quantification.
- [1] Ochi R, Nishiwaki H, Yamauchi S. Structure-activity relationship of the aromatic moiety of 6-substituted 5,6-dihydro-2H-pyran-2-one to find the novel compound showing higher plant growth inhibitory activity. Biosci Biotechnol Biochem. 2022;86(2):165-169. doi:10.1093/bbb/zbab185. View Source
